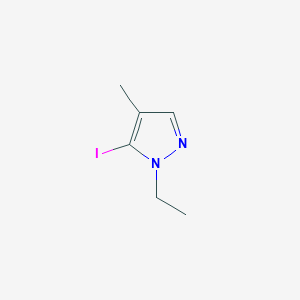
1-ethyl-5-iodo-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-iodo-4-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the first position, an iodine atom at the fifth position, and a methyl group at the fourth position. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-iodo-4-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be catalyzed by transition metals or proceed under metal-free conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles . This method offers high yields and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-5-iodo-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: Pyrazoles can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like bromine or hydrogen peroxide can be employed.
Cycloaddition: Catalysts such as copper or palladium can facilitate cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
1-ethyl-5-iodo-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemistry: These compounds are used in the development of pesticides and herbicides.
Materials Science: Pyrazoles are investigated for their use in organic electronics and as ligands in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-iodo-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-ethyl-5-iodo-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the fifth position allows for unique reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
1049001-60-6 |
|---|---|
Formule moléculaire |
C6H9IN2 |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
1-ethyl-5-iodo-4-methylpyrazole |
InChI |
InChI=1S/C6H9IN2/c1-3-9-6(7)5(2)4-8-9/h4H,3H2,1-2H3 |
Clé InChI |
LFNCYQUIPWZKQI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


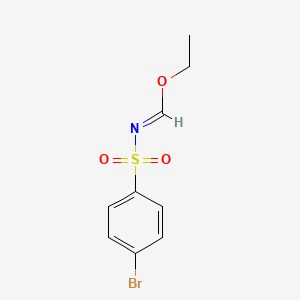
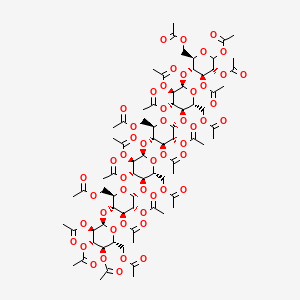
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
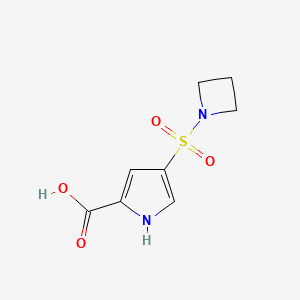

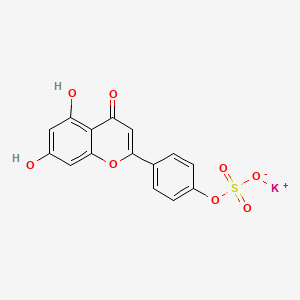

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
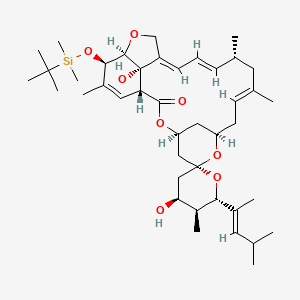
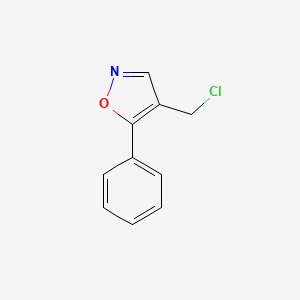
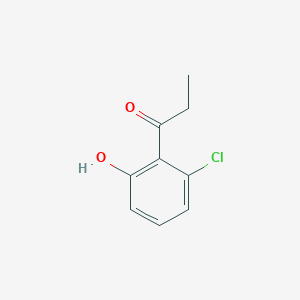
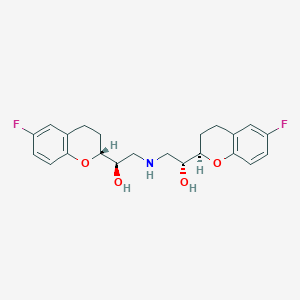
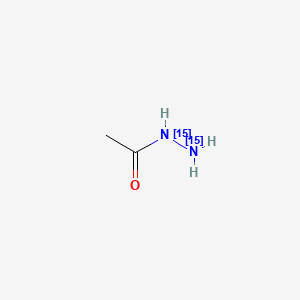
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
